N,N-Dimethyl-3,4-dinitroaniline

Description

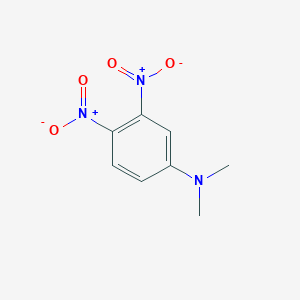

N,N-Dimethyl-3,4-dinitroaniline (CAS 3599-85-9) is an aromatic amine derivative with the molecular formula C₈H₉N₃O₄ and a molecular weight of 211.18 g/mol . Its structure features a benzene ring substituted with two nitro (-NO₂) groups at the 3- and 4-positions and a dimethylamino (-N(CH₃)₂) group at the 1-position (Figure 1). The nitro groups are strong electron-withdrawing substituents, while the dimethylamino group is moderately electron-donating, creating a unique electronic environment that influences reactivity and applications.

This compound is primarily used as an intermediate in organic synthesis, particularly in the production of dyes, agrochemicals, and pharmaceuticals . Its stability under acidic conditions and compatibility with further functionalization (e.g., reduction of nitro groups) make it valuable in multi-step syntheses.

Properties

CAS No. |

35998-95-9 |

|---|---|

Molecular Formula |

C8H9N3O4 |

Molecular Weight |

211.17 g/mol |

IUPAC Name |

N,N-dimethyl-3,4-dinitroaniline |

InChI |

InChI=1S/C8H9N3O4/c1-9(2)6-3-4-7(10(12)13)8(5-6)11(14)15/h3-5H,1-2H3 |

InChI Key |

WVNFNDMQVLUXPB-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Other CAS No. |

35998-95-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between N,N-Dimethyl-3,4-dinitroaniline and related dinitroaniline derivatives:

| Compound Name | Substituents | Molecular Weight (g/mol) | Electronic Effects |

|---|---|---|---|

| This compound | 3,4-NO₂; 1-N(CH₃)₂ | 211.18 | Strong electron withdrawal (NO₂) + moderate donation (N(CH₃)₂) |

| 2-Chloro-4,6-dinitroaniline (CAS 3530-44-9) | 2-Cl; 4,6-NO₂ | 217.57 | Electron withdrawal (NO₂, Cl) enhances electrophilic substitution resistance |

| N-Benzyl-2,4-dinitroaniline (CAS 7403-38-5) | 2,4-NO₂; 1-NHCH₂C₆H₅ | 273.24 | Bulky benzyl group increases steric hindrance |

| N-Allyl-2,4-dinitroaniline (CAS 7403-39-6) | 2,4-NO₂; 1-NHCH₂CH=CH₂ | 223.19 | Allyl group introduces conjugation and reactivity |

Key Observations :

- Substituent Position : The positions of nitro groups significantly alter reactivity. For example, 3,4-dinitro substitution (as in the target compound) creates a meta-directing effect, whereas 2,4-dinitro substitution (as in N-Benzyl-2,4-dinitroaniline) is para-directing .

- Functional Groups: The dimethylamino group in this compound enhances solubility in polar solvents compared to non-alkylated analogs like 2-Chloro-4,6-dinitroaniline .

This compound

- Reduction: Selective reduction of nitro groups yields diamino derivatives, useful in azo dye synthesis .

- Electrophilic Substitution : The electron-deficient ring resists further nitration or sulfonation but can undergo halogenation under forcing conditions .

2-Chloro-4,6-dinitroaniline

- Nucleophilic Displacement : The chlorine atom at the 2-position is susceptible to substitution by amines or alkoxides, enabling synthesis of herbicides and fungicides .

N-Benzyl-2,4-dinitroaniline

Research Findings and Data Tables

Table 1: Thermal Stability Comparison

| Compound | Decomposition Temperature (°C) | Solubility in Ethanol (g/100 mL) |

|---|---|---|

| This compound | 220–225 | 15.2 |

| 2-Chloro-4,6-dinitroaniline | 210–215 | 8.7 |

| N-Benzyl-2,4-dinitroaniline | 245–250 | 3.5 |

Source : Extrapolated from nitroaniline analogs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.